molecular formula C17H19ClN2O5S B3607279 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide

Cat. No.: B3607279
M. Wt: 398.9 g/mol
InChI Key: WKHQJWKGBRLTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3-chloro-4-methoxyphenyl sulfonyl chloride, which is then reacted with 2-methoxyphenylamine under controlled conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 3-Chloro-N-(4-methoxyphenyl)propanamide

Uniqueness

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-20(11-17(21)19-14-6-4-5-7-16(14)25-3)26(22,23)12-8-9-15(24-2)13(18)10-12/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHQJWKGBRLTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide
Reactant of Route 3
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide
Reactant of Route 4
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.